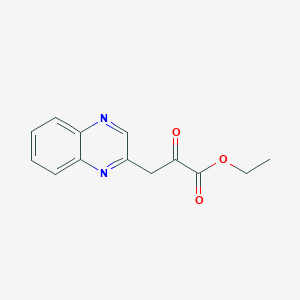

Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate

説明

特性

CAS番号 |

7248-83-1 |

|---|---|

分子式 |

C13H12N2O3 |

分子量 |

244.25 g/mol |

IUPAC名 |

ethyl 2-oxo-3-quinoxalin-2-ylpropanoate |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8H,2,7H2,1H3 |

InChIキー |

RDPDMHOSYBRUFV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1 |

正規SMILES |

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1 |

他のCAS番号 |

7248-83-1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoxaline/Quinoline Moieties

a. Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)

- Structure: Contains a phenyl group and a 2-oxoquinoxaline substituent.

- Properties : Melting point 164–166°C; IR peaks at 1680 cm⁻¹ (C=O) and 1655 cm⁻¹ (C=O); NMR data confirms aromatic and ester functionalities.

- Synthesis: Derived from condensation reactions involving quinoxaline derivatives .

b. Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce)

Comparison :

Analogues with Cyclic or Aromatic Substituents

a. Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

- Structure: Cyclopentyl group replaces quinoxaline.

- Properties : CAS 175157-15-0; used in industrial research. Safety data indicates handling precautions for ester functionalities .

b. Ethyl 2-oxo-3,3-diphenyl-propanoate

Comparison :

- The quinoxaline moiety in the target compound introduces nitrogen-based hydrogen bonding sites, unlike the purely hydrocarbon-based cyclopentyl or phenyl substituents.

Fluorinated and Cyclopropyl Derivatives

a. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

- Structure : Fluorine atom at the 2-position.

- Properties : High-purity research chemical; fluorine’s electronegativity enhances metabolic stability and alters electronic density .

b. Ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate

Comparison :

- The cyclopropyl group in the latter introduces unique steric constraints, affecting conformational flexibility .

Key Data Table: Comparative Analysis

準備方法

Reaction Mechanism and Conditions

The most direct synthesis involves a Michael addition between quinoxalin-2-one and ethyl acrylate under basic conditions. Inspired by analogous quinoline-derived protocols, quinoxalin-2-one (1.45 g, 10 mmol) reacts with ethyl acrylate (40 mmol) in the presence of potassium carbonate (1.38 g, 10 mmol) at 100°C for 10 hours. The base deprotonates the NH group of quinoxalin-2-one, generating a nucleophilic enolate that attacks the β-carbon of ethyl acrylate (Figure 1).

Optimization Insights :

-

Temperature : Reactions below 80°C result in incomplete conversion, while temperatures exceeding 110°C promote side reactions like polymerization of ethyl acrylate.

-

Solvent : Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification. Solvent-free conditions yield crude products requiring column chromatography.

Workup and Purification

Post-reaction, the mixture is cooled, dissolved in ethyl acetate, and washed with water to remove excess base. Drying over sodium sulfate and evaporation under reduced pressure yields a residue crystallized from ethanol (70% yield).

Analytical Data :

-

¹H NMR (400 MHz, DMSO) : δ 1.22 (t, J = 7.0 Hz, 3H, CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.32–7.48 (m, 4H, Ar–H).

Esterification of 2-Oxo-3-(2-Quinoxalinyl)Propanoic Acid

Acid-Catalyzed Esterification

This two-step method first synthesizes 2-oxo-3-(2-quinoxalinyl)propanoic acid via hydrolysis of the corresponding nitrile or amide, followed by esterification with ethanol.

Step 1: Synthesis of Propanoic Acid Derivative

Quinoxalin-2-one reacts with acrylonitrile under basic conditions to form 3-(2-quinoxalinyl)propanenitrile, which is hydrolyzed using 6M HCl at reflux to yield the carboxylic acid.

Step 2: Esterification

The acid (2.17 g, 10 mmol) is refluxed with ethanol (20 mL) and concentrated sulfuric acid (0.5 mL) for 12 hours. The crude ester is purified via distillation (bp 180–185°C) or crystallization.

Yield : 65–75% after recrystallization from ethyl acetate/hexane.

Challenges and Solutions

-

Side Reactions : Over-esterification or dehydration is mitigated by controlling reaction time and acid concentration.

-

Purity : Column chromatography (hexane:ethyl acetate, 4:1) removes unreacted acid and byproducts.

Catalytic Coupling Methods

DCC-Mediated Amide Coupling (Adapted for Esterification)

While typically used for amides, DCC (dicyclohexylcarbodiimide) coupling can esterify carboxylic acids with alcohols in non-aqueous media. The propanoic acid derivative (10 mmol) is reacted with ethanol (12 mmol), DCC (10 mmol), and DMAP (catalyst) in dichloromethane at 0°C for 2 hours.

Advantages :

-

High selectivity for ester formation.

-

Suitable for acid-sensitive substrates.

Limitations :

Alternative Routes and Emerging Strategies

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification in non-aqueous media. For example, Candida antarctica lipase B (CAL-B) catalyzes the reaction between 2-oxo-3-(2-quinoxalinyl)propanoic acid and ethanol at 40°C, yielding 55% product with minimal side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours, improving yield to 85% by enhancing molecular collisions.

Comparative Analysis of Methods

Characterization and Quality Control

Spectroscopic Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。